

An In-depth Technical Guide to (1-Methylcyclobutyl)methanethiol: Chemical Properties and Structure

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Compound of Interest

Compound Name: (1-Methylcyclobutyl)methanethiol

Cat. No.: B2617308

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential reactivity of **(1-Methylcyclobutyl)methanethiol**. Notably, the correct IUPAC nomenclature for this compound is 1-Methylcyclobutane-1-thiol. This document collates available computed data and infers properties based on established chemical principles due to the limited availability of experimental data in peer-reviewed literature.

Chemical Structure and Identification

1-Methylcyclobutane-1-thiol is a saturated alicyclic thiol. Its structure consists of a four-membered cyclobutane ring substituted with a methyl group and a thiol group, both attached to the same carbon atom (C1).

Structural Identifiers:

Identifier	Value
IUPAC Name	1-methylcyclobutane-1-thiol[1]
Molecular Formula	C ₅ H ₁₀ S[1]
SMILES	CC1(CCC1)S[1]
InChI	InChI=1S/C5H10S/c1-5(6)3-2-4-5/h6H,2-4H2,1H3[1]
InChIKey	ZPTOSKFJWQTRSZ-UHFFFAOYSA-N[1]
CAS Number	Not available

Physicochemical Properties

Experimental physicochemical data for 1-Methylcyclobutane-1-thiol is not readily available. The following table summarizes computed properties and estimated values based on analogous compounds.

Property	Value (Predicted/Estimated)	Source
Molecular Weight	102.20 g/mol	PubChem[1]
Monoisotopic Mass	102.05032149 Da	PubChem[1]
Boiling Point	Estimated: 130-150 °C	Based on similar thiols
Melting Point	Not available	
Density	Not available	
XLogP3	1.6	PubChem[1]
Topological Polar Surface Area	1 Å ²	PubChem[1]

Experimental Protocols

Due to the absence of specific literature on the synthesis of 1-Methylcyclobutane-1-thiol, a plausible two-step synthetic pathway is proposed, starting from the commercially available

cyclobutanone. This protocol is based on well-established organic chemistry reactions.

Synthesis of 1-Methylcyclobutanol (Precursor)

This procedure is adapted from a known synthesis of 1-methylcyclobutanol.[\[2\]](#)

Reaction: Grignard reaction of cyclobutanone with methylmagnesium bromide.

Materials:

- Cyclobutanone
- 3M Methylmagnesium bromide in diethyl ether
- Anhydrous diethyl ether
- 1N Hydrochloric acid
- Sodium sulfate (anhydrous)

Procedure:

- To a solution of cyclobutanone (1 equivalent) in anhydrous diethyl ether, cooled to 0°C in an ice bath, add 3M methylmagnesium bromide in diethyl ether (2 equivalents) dropwise.
- Stir the resulting mixture at 0°C for 3 hours.
- Quench the reaction by pouring the mixture into cooled 1N hydrochloric acid.
- Extract the aqueous layer twice with diethyl ether.
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure to yield 1-methylcyclobutanol.

Synthesis of 1-Methylcyclobutane-1-thiol

This proposed protocol is based on methods for the conversion of tertiary alcohols to thiols.[\[3\]](#)

[\[4\]](#)

Reaction: Thiolation of 1-methylcyclobutanol using Lawesson's reagent.

Materials:

- 1-Methylcyclobutanol
- Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
- Anhydrous toluene
- Silica gel for column chromatography
- Hexane and ethyl acetate for elution

Procedure:

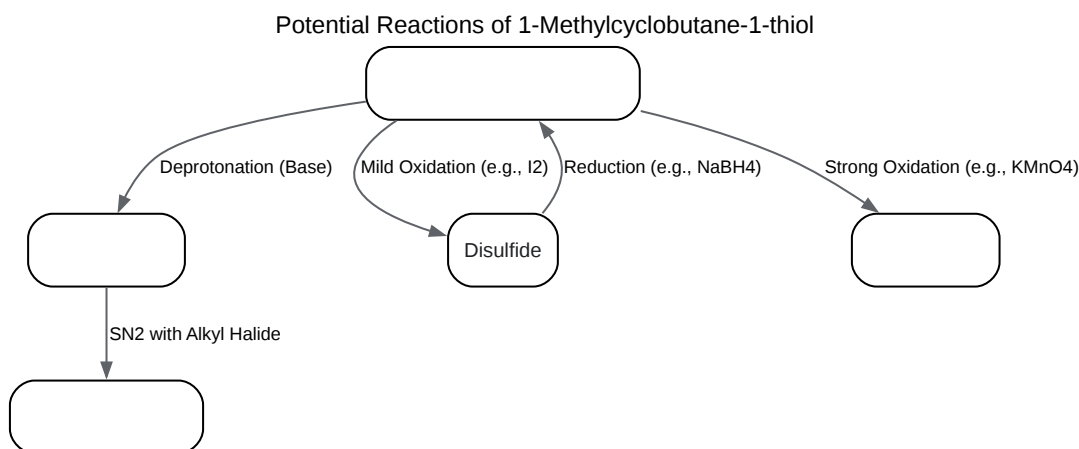
- In a round-bottom flask, dissolve 1-methylcyclobutanol (1 equivalent) in anhydrous toluene.
- Add Lawesson's reagent (0.5 equivalents) to the solution.
- Reflux the mixture under an inert atmosphere (e.g., argon) for 10-30 minutes, monitoring the reaction by thin-layer chromatography.
- After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- Purify the residue by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient, to isolate 1-Methylcyclobutane-1-thiol.

Predicted Reactivity and Potential Signaling Pathways

As a tertiary thiol, 1-Methylcyclobutane-1-thiol is expected to exhibit reactivity characteristic of this functional group. The strained cyclobutane ring may also influence its reactivity.

Expected Chemical Reactivity

The thiol group is a versatile functional group that can undergo various transformations.



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Caption: Predicted reactivity pathways for 1-Methylcyclobutane-1-thiol.

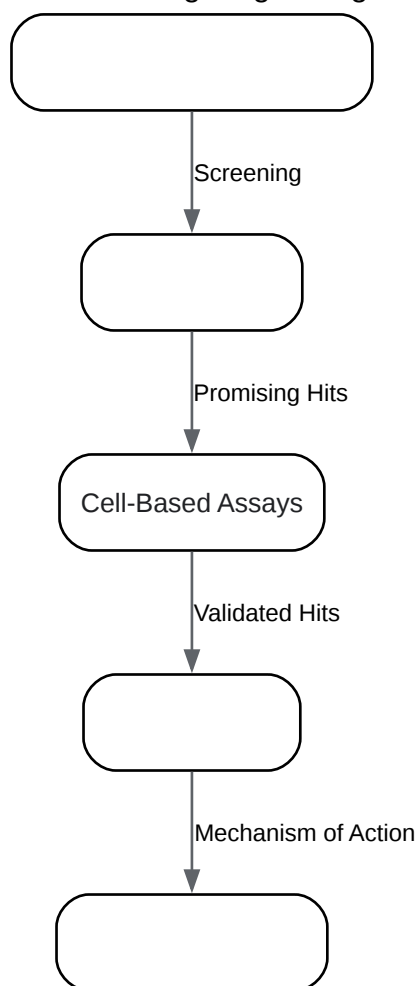
Thiols are more acidic than their corresponding alcohols.[5] The thiol group can be deprotonated by a base to form a thiolate anion, which is a potent nucleophile. This nucleophilicity allows for reactions such as SN2 displacement with alkyl halides to form thioethers.[6] Mild oxidation of the thiol can lead to the formation of a disulfide bridge, a reaction that is reversible upon treatment with a reducing agent.[6] Stronger oxidizing agents can further oxidize the thiol to a sulfonic acid.[7]

Potential Biological Activity and Signaling Pathways

Specific biological activities of 1-Methylcyclobutane-1-thiol have not been reported. However, thiols are known to play crucial roles in biological systems. They can act as antioxidants by scavenging reactive oxygen species. The thiol group can also chelate metal ions and modulate enzyme activity through the formation of disulfide bonds with cysteine residues in proteins. Given the presence of the strained cyclobutane ring, this molecule could be an interesting candidate for probing enzymatic active sites or as a building block in the design of novel therapeutic agents.

No specific signaling pathways involving 1-Methylcyclobutane-1-thiol have been identified. A hypothetical workflow for investigating its biological activity is presented below.

Workflow for Investigating Biological Activity



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